molecular formula C20H25NO2 B6009735 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol

1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol

Cat. No. B6009735
M. Wt: 311.4 g/mol
InChI Key: IPCTZAPSIHIEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol, also known as Loperamide, is a synthetic opioid drug that is used to treat diarrhea. It belongs to the class of drugs known as antidiarrheals and works by slowing down the movement of the intestines. Loperamide is a widely studied drug, and its mechanism of action and physiological effects have been extensively researched.

Mechanism of Action

1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol works by binding to the mu-opioid receptors in the gastrointestinal tract, which slows down the movement of the intestines and reduces the frequency and volume of bowel movements. It also increases the tone of the anal sphincter, which reduces the urgency to defecate.
Biochemical and Physiological Effects:
1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the absorption of water and electrolytes from the intestines, which helps to reduce diarrhea. 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol also reduces the secretion of water and electrolytes into the intestines, which further helps to reduce diarrhea. It has been shown to have a minimal effect on the central nervous system, which reduces the risk of addiction and abuse.

Advantages and Limitations for Lab Experiments

1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has a number of advantages for use in lab experiments. It is a well-studied drug, and its mechanism of action and physiological effects are well understood. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol is a synthetic drug, and its effects may not be representative of natural compounds. Additionally, its effects may vary depending on the dosage and duration of exposure.

Future Directions

There are a number of potential future directions for the study of 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol. It may be useful in the development of new treatments for gastrointestinal disorders, such as inflammatory bowel disease and irritable bowel syndrome. It may also be useful in the development of new treatments for opioid addiction, as it has been shown to bind to the same receptors as opioids but does not produce the same euphoric effects. Further research is needed to fully understand the potential applications of 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol.

Synthesis Methods

The synthesis of 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol involves the condensation of 4-cyano-2-methoxy-1-naphthol with 1,2,3,4-tetrahydroisoquinoline in the presence of a strong base. The resulting product is then reduced to the corresponding octahydro-isoquinolinol derivative, which is 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol.

Scientific Research Applications

1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its antidiarrheal properties and has been shown to be effective in treating acute and chronic diarrhea. It is also used in the management of inflammatory bowel disease and irritable bowel syndrome. 1-(2-methoxy-1-naphthyl)octahydro-4a(2H)-isoquinolinol has been studied for its potential use in the treatment of opioid addiction, as it binds to the same receptors as opioids but does not produce the same euphoric effects.

properties

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-23-17-10-9-14-6-2-3-7-15(14)18(17)19-16-8-4-5-11-20(16,22)12-13-21-19/h2-3,6-7,9-10,16,19,21-22H,4-5,8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCTZAPSIHIEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3C4CCCCC4(CCN3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.